Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate
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Overview
Description
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate is an organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic chemistry . This compound is characterized by the presence of a benzotriazole ring attached to a propanoate ester, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate typically involves the reaction of 1H-benzotriazole with ethyl 2-chloroacetate in the presence of a base such as sodium ethoxide in ethanol . The reaction proceeds through nucleophilic substitution, where the benzotriazole nitrogen attacks the carbon of the ethyl 2-chloroacetate, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can act as a leaving group, facilitating nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
Scientific Research Applications
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential anticancer, antibacterial, and antiviral activities.
Material Sciences: The compound is utilized in the development of corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells.
Organic Synthesis: It serves as a versatile synthetic auxiliary in the preparation of complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate involves its interaction with biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions enable the compound to bind with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate can be compared with other benzotriazole derivatives such as:
1H-Benzotriazole: A simpler benzotriazole derivative used as a corrosion inhibitor and in organic synthesis.
2-(1H-Benzotriazol-1-yl)acetonitrile: Another benzotriazole derivative with applications in organic synthesis and material sciences.
The uniqueness of this compound lies in its ester functionality, which imparts different reactivity and applications compared to other benzotriazole derivatives.
Properties
IUPAC Name |
ethyl 2-(benzotriazol-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-3-16-11(15)8(2)14-10-7-5-4-6-9(10)12-13-14/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDAJLFZUMJGHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80874201 |
Source
|
Record name | 1H-BENZOTRIAZOLE-1-ACETIC ACID, ?-METHYL-, ETHYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80874201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75584-60-0 |
Source
|
Record name | 1H-BENZOTRIAZOLE-1-ACETIC ACID, ?-METHYL-, ETHYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80874201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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